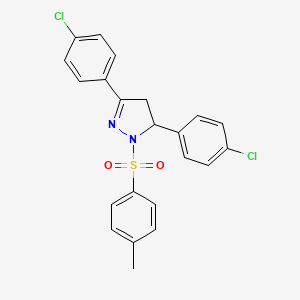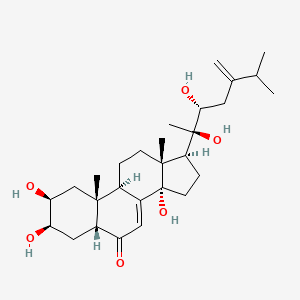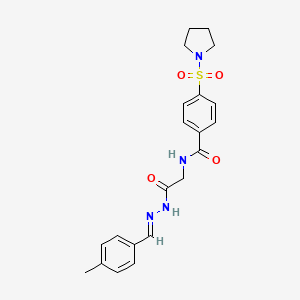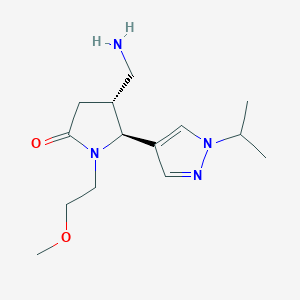
(4R,5S)-4-(Aminomethyl)-1-(2-methoxyethyl)-5-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4R,5S)-4-(Aminomethyl)-1-(2-methoxyethyl)-5-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C14H24N4O2 and its molecular weight is 280.372. The purity is usually 95%.
BenchChem offers high-quality (4R,5S)-4-(Aminomethyl)-1-(2-methoxyethyl)-5-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R,5S)-4-(Aminomethyl)-1-(2-methoxyethyl)-5-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research on compounds structurally related to pyrrolidine and pyrazole derivatives often focuses on their synthesis and characterization. For instance, the study by Halim and Ibrahim (2022) detailed the synthesis, spectral analysis, and theoretical studies of novel compounds, showcasing the importance of chemical structure elucidation and theoretical studies in understanding compound properties (S. A. Halim & M. Ibrahim, 2022).
Applications in Material Science and Catalysis
Certain pyrrolidine derivatives find applications in material science and catalysis. For example, Matsuo, Mashima, and Tani (2001) investigated tridentate pyrrolyl derivatives for their potential in initiating ε-caprolactone polymerization, highlighting the role of such compounds in polymer chemistry and materials science (Y. Matsuo, and Kazushi Mashima, & K. Tani, 2001).
Antimicrobial and Anticancer Research
Compounds with pyrazole and pyrrolidine moieties are also studied for their biological activities, including antimicrobial and anticancer properties. For example, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives to evaluate their antimicrobial and anticancer activities, demonstrating the potential therapeutic applications of these compounds (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).
Drug Development and Pharmacology
The specificity and selectivity of compounds toward certain biological targets are crucial in drug development. Research by Manetti et al. (2005) on pyrazolo[3,4-b]pyridines as A1 adenosine receptor inhibitors underscores the importance of structural modifications to enhance receptor affinity and selectivity, relevant to the development of therapeutic agents (F. Manetti et al., 2005).
properties
IUPAC Name |
(4R,5S)-4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-10(2)18-9-12(8-16-18)14-11(7-15)6-13(19)17(14)4-5-20-3/h8-11,14H,4-7,15H2,1-3H3/t11-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRLFBDVERYRQO-RISCZKNCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2C(CC(=O)N2CCOC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C=C(C=N1)[C@@H]2[C@H](CC(=O)N2CCOC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,5S)-4-(Aminomethyl)-1-(2-methoxyethyl)-5-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-butoxy-3-methoxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2739866.png)
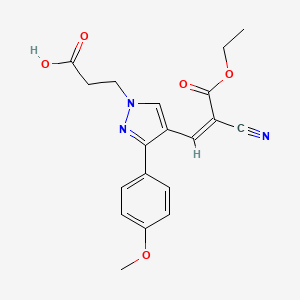
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiophene-3-carboxamide](/img/structure/B2739870.png)
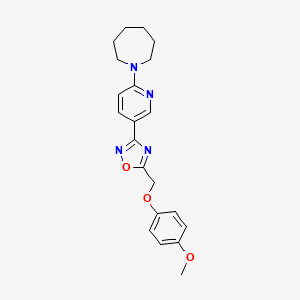
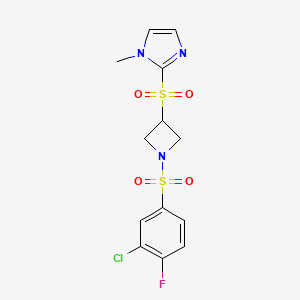
![5-[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2739873.png)
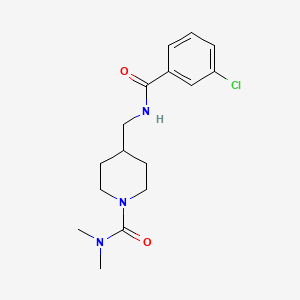
![5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2739876.png)
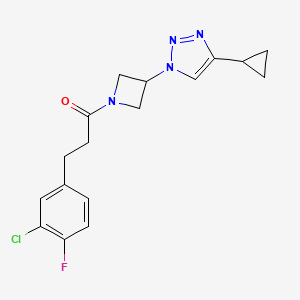
![3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2739878.png)
